molecular formula C12H13N3 B1303595 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 865546-36-7

1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No.: B1303595
CAS No.: 865546-36-7
M. Wt: 199.25 g/mol
InChI Key: KXMZMHQFHLBPGF-UHFFFAOYSA-N
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Description

1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound that features a pyridine ring fused with a tetrahydropyrrolo[1,2-a]pyrazine structure. This compound is part of the broader class of pyrrolopyrazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine plays a crucial role in biochemical reactions, particularly due to its interactions with various enzymes and proteins. This compound has been shown to exhibit antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . It interacts with enzymes such as kinases, which are pivotal in regulating cellular processes. The nature of these interactions often involves inhibition or modulation of enzyme activity, leading to downstream effects on cellular functions .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate kinase activity, which in turn affects signaling pathways that regulate cell growth, differentiation, and apoptosis . Additionally, its antioxidant properties help in reducing oxidative stress within cells, thereby protecting cellular components from damage .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their functions. For example, its kinase inhibitory activity is achieved through binding to the active site of the enzyme, preventing substrate access and subsequent phosphorylation events . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to changes in its efficacy and potency .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as anti-inflammatory and antioxidant activities. At higher doses, toxic or adverse effects may be observed, including potential cytotoxicity and disruption of normal cellular functions . Threshold effects have been identified, indicating specific dosage ranges where the compound is most effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism . The compound’s metabolism may also produce active metabolites that contribute to its biological activities .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions can affect the compound’s bioavailability and accumulation in target sites, influencing its therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can be achieved through various methods. One common approach involves the cyclization of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This intermediate is then reacted with propargylamine to yield N-propargylenaminones, which undergo intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to form the desired compound .

Another method involves a one-pot synthesis that includes the formation of a domino imine, intramolecular annulation, and a Ugi-azide reaction. This approach allows for the efficient production of this compound derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory methods mentioned above.

Chemical Reactions Analysis

Types of Reactions

1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or pyrazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce fully saturated derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities .

Scientific Research Applications

Properties

IUPAC Name

1-pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-3-10(9-13-5-1)12-11-4-2-7-15(11)8-6-14-12/h1-5,7,9,12,14H,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMZMHQFHLBPGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CC=C2C(N1)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377897
Record name 1-(Pyridin-3-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865546-36-7
Record name 1,2,3,4-Tetrahydro-1-(3-pyridinyl)pyrrolo[1,2-a]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=865546-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Pyridin-3-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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